The 1,4-Benzoxazine Core: A Foundation of Biological Activity
The 1,4-Benzoxazine Core: A Foundation of Biological Activity
An In-Depth Technical Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Privileged Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in drug discovery and development. We will delve into its core chemical structure, physicochemical properties, robust synthesis methodologies, and the broader context of the 1,4-benzoxazine scaffold as a versatile and privileged structure in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.
The 1,4-benzoxazine ring system, which consists of a benzene ring fused to an oxazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Compounds incorporating the benzoxazine moiety have demonstrated significant potential as anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer agents.[1][2][3] The versatility of this scaffold, which offers multiple sites for chemical modification, allows medicinal chemists to fine-tune its properties to create novel therapeutic candidates with enhanced bioactivity and pharmacokinetic profiles.[1][2]
3-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a fundamental example of this class. Its specific structure serves as a building block and a key intermediate in the synthesis of more complex, biologically active molecules, including important pharmaceuticals like the antibiotic levofloxacin.[4]
Structural Elucidation and Physicochemical Properties
The precise identification and characterization of a chemical entity are foundational to any research and development effort. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound featuring a bicyclic heterocyclic system.
Chemical Structure
The structure consists of a dihydro-1,4-oxazine ring fused to a benzene ring, with a methyl group substituent at the C3 position of the oxazine ring. This methyl group introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Figure 1. Chemical structure of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Core Physicochemical Data
A summary of the key identifiers and computed properties for this compound is provided below. This data is critical for experimental design, safety assessment, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | PubChem[5] |
| CAS Number | 32329-20-7 | PubChem[5] |
| Molecular Formula | C₉H₁₁NO | PubChem[5][6] |
| Molecular Weight | 149.19 g/mol | PubChem[5][6] |
| Monoisotopic Mass | 149.084063974 Da | PubChem[5] |
| Canonical SMILES | CC1COC2=CC=CC=C2N1 | PubChem[5] |
| Physical Description | Liquid | PubChem[5] |
| Complexity | 138 | PubChem[5] |
Synthesis Methodologies: A Strategic Approach
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a well-explored area of organic chemistry, driven by the scaffold's pharmaceutical importance.[7][8] Modern methods prioritize efficiency, yield, and stereocontrol. An effective strategy for synthesizing chiral 3,4-dihydro-1,4-benzoxazine derivatives involves a copper(I)-catalyzed intramolecular C-N cyclization.[4][8] This approach offers high enantio- and diastereospecificity, which is crucial for developing single-enantiomer drug candidates.
The general workflow involves the reaction of a substituted 2-aminophenol with a suitable electrophile, followed by a cyclization step to form the oxazine ring.
Figure 2. General workflow for the synthesis of 3-substituted 1,4-benzoxazines.
This strategic pathway is advantageous as it allows for the construction of the chiral center with high fidelity from readily available chiral precursors. The choice of a copper catalyst is deliberate; it is highly effective at promoting the key C-N bond-forming cyclization step under relatively mild conditions, which helps preserve the integrity of other functional groups in the molecule.[4][8]
Role in Drug Discovery: The Privileged Scaffold Concept
The 1,4-benzoxazine framework is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[1][3][9] Its structural rigidity and defined three-dimensional shape allow it to present substituents to biological targets in a precise orientation, while the heteroatoms (nitrogen and oxygen) can participate in crucial hydrogen bonding interactions.
Figure 3. The 1,4-benzoxazine core as a privileged scaffold targeting diverse biological activities.
Notable examples of the scaffold's application include:
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Antibacterial Agents: As a key structural component in fluoroquinolone antibiotics like levofloxacin.[4]
-
Neuropharmacology: The development of highly selective antagonists for the M4 muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders.[10]
-
Anticancer Research: Numerous benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3]
Experimental Protocols
The following sections provide detailed, self-validating methodologies for the synthesis and characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 5.1: Synthesis of (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
This protocol is adapted from established literature methods for the enantioselective synthesis of 1,4-benzoxazine derivatives.[4][8] It relies on a copper-catalyzed intramolecular cyclization, a robust and reliable method for forming the heterocyclic ring.
Materials:
-
(R)-2-(1-(2-aminophenoxy)propan-2-ylamino)ethanol (Intermediate, to be synthesized separately)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine intermediate (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical, as they can deactivate the copper catalyst.
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe. The solvent must be anhydrous to prevent side reactions and ensure optimal catalyst activity.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 20 mL). The use of Celite ensures the efficient removal of fine solids that might otherwise pass through standard filter paper.
-
Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove any residual copper salts, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.
Protocol 5.2: Structural Characterization
The identity and purity of the synthesized 3-methyl-3,4-dihydro-2H-1,4-benzoxazine must be rigorously confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR are essential for confirming the molecular structure, providing information on the chemical environment of each proton and carbon atom.
-
Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.5-7.0 ppm range), the -O-CH₂- protons, the -N-CH- proton, and the methyl group protons (typically a doublet around δ 1.2-1.4 ppm).
-
Expected ¹³C NMR Signals: The spectrum will confirm the presence of 9 distinct carbon atoms, including four aromatic CH carbons, two aromatic quaternary carbons, and the three aliphatic carbons of the oxazine ring.
2. Mass Spectrometry (MS):
-
Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Procedure: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique coupled with a mass analyzer (e.g., TOF or Orbitrap).
-
Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.0913, consistent with the molecular formula C₉H₁₂NO⁺.[5] Fragmentation patterns can provide further structural confirmation.
Conclusion
3-methyl-3,4-dihydro-2H-1,4-benzoxazine is more than a simple heterocyclic molecule; it is a representative of a highly valued privileged scaffold that continues to fuel innovation in medicinal chemistry. Its straightforward yet elegant structure provides a foundation for creating diverse molecular architectures with a wide range of biological functions. A deep understanding of its chemical properties, coupled with robust and reproducible synthesis and characterization protocols, is essential for any researcher aiming to leverage the power of the benzoxazine core in the development of next-generation therapeutics.
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